2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide typically involves a multi-step process. One common route starts with the preparation of 2,6-dimethylphenol, which is then reacted with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with furfural under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or interacting with receptors. The furan and phenoxy groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylphenoxy)acetic acid
- 2-(2,6-dimethylphenoxy)ethylamine
- 2-(2,6-dimethylphenoxy)acetyl chloride
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its hydrazide group also provides a versatile functional group for further chemical modifications.
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-4-7-12(2)16(11)21-10-15(19)18-17-13(3)14-8-5-9-20-14/h4-9H,10H2,1-3H3,(H,18,19)/b17-13+ |
InChI Key |
NSICHQMXSCOETK-GHRIWEEISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C(\C)/C2=CC=CO2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=C(C)C2=CC=CO2 |
Origin of Product |
United States |
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